5-ethyl-3-phenyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
5-ETHYL-3-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that contains a thiazolopyrimidine core. This compound is of interest due to its potential biological and pharmacological activities. The presence of the piperidine and phenyl groups in its structure suggests that it may interact with various biological targets, making it a candidate for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-3-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and amine precursors under acidic or basic conditions. The reaction conditions often include heating under reflux in solvents such as ethanol or acetonitrile, with catalysts like zinc chloride or sodium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. Additionally, the use of automated synthesis and purification systems can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-ETHYL-3-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine and phenyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
5-ETHYL-3-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 5-ETHYL-3-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar thiazolopyrimidine cores but different substituents.
Piperidine Derivatives: Compounds containing the piperidine moiety with various functional groups.
Phenyl Derivatives: Compounds with phenyl groups attached to different heterocyclic cores.
Uniqueness
5-ETHYL-3-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is unique due to the combination of its thiazolopyrimidine core with piperidine and phenyl groups. This unique structure may confer specific biological activities and interactions that are not observed in other similar compounds .
Properties
Molecular Formula |
C18H20N4S2 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
5-ethyl-3-phenyl-7-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C18H20N4S2/c1-2-14-19-16(21-11-7-4-8-12-21)15-17(20-14)22(18(23)24-15)13-9-5-3-6-10-13/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3 |
InChI Key |
XLAQHKOLYKVDRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=N1)N3CCCCC3)SC(=S)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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